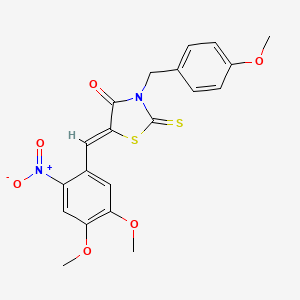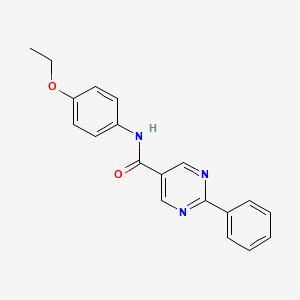![molecular formula C17H14N4O5 B4774109 N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4774109.png)
N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide
Descripción general
Descripción
N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide, also known as FTY720, is a synthetic compound that was first discovered in the late 1990s. It was initially developed as an immunosuppressant drug for the treatment of multiple sclerosis. However, recent studies have shown that FTY720 possesses a wide range of biological activities beyond its original intended use. In
Mecanismo De Acción
The mechanism of action of N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide involves the activation of sphingosine-1-phosphate (S1P) receptors. N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide is phosphorylated by sphingosine kinase 2 (SphK2) to form N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide-phosphate, which binds to S1P receptors and induces internalization and degradation of the receptor. This leads to the sequestration of lymphocytes in lymphoid tissues and prevents their migration to peripheral tissues, resulting in immunosuppression.
Biochemical and Physiological Effects:
N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation in autoimmune diseases, improve vascular function in cardiovascular diseases, and prevent the rejection of transplanted organs. N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide has also been found to modulate the immune system by regulating the differentiation and function of various immune cells, including T cells, B cells, and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide in lab experiments is its specificity for S1P receptors, which allows for the selective modulation of the immune system. N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide is also relatively easy to synthesize and has a long half-life in vivo. However, N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide. One area of interest is the exploration of N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and cardiovascular diseases. Another area of interest is the development of new analogs of N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide with improved pharmacokinetic properties and reduced toxicity. Additionally, the role of N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide in modulating the gut microbiome and its potential application in the treatment of gastrointestinal diseases is an emerging area of research.
Aplicaciones Científicas De Investigación
N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and cardiovascular diseases. In cancer research, N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In autoimmune diseases, N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide has been demonstrated to reduce inflammation and prevent the progression of the disease. In cardiovascular diseases, N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide has been found to improve vascular function and reduce atherosclerosis.
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)pyrimidin-2-yl]-2-(4-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-11(26-13-6-4-12(5-7-13)21(23)24)16(22)20-17-18-9-8-14(19-17)15-3-2-10-25-15/h2-11H,1H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIXOSNAFXHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC(=N1)C2=CC=CO2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(furan-2-yl)pyrimidin-2-yl]-2-(4-nitrophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-chloro-2-thienyl)methyl]-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4774029.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4774035.png)
![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)
![2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4774053.png)
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4774059.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4774060.png)

![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide](/img/structure/B4774074.png)

![dimethyl 4-(2-ethoxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4774078.png)
![3-[(4-biphenylyloxy)methyl]piperidine hydrochloride](/img/structure/B4774084.png)
![4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide](/img/structure/B4774117.png)
![7-[(2-chlorobenzyl)thio]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4774119.png)